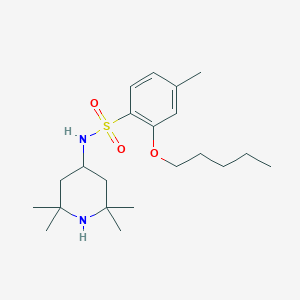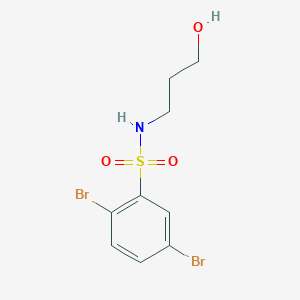
3,4-dichloro-N-isobutylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-isobutylbenzenesulfonamide, also known as DIBS, is a sulfonamide compound that has been used extensively in scientific research. DIBS has been found to have a variety of biochemical and physiological effects, making it a valuable tool in many different areas of research.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-N-isobutylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of folic acid. This inhibition leads to the disruption of the metabolic pathways of microorganisms, ultimately resulting in their death.
Biochemical and Physiological Effects:
3,4-dichloro-N-isobutylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, 3,4-dichloro-N-isobutylbenzenesulfonamide has been found to inhibit the growth of cancer cells and to have anti-inflammatory effects. 3,4-dichloro-N-isobutylbenzenesulfonamide has also been found to have an effect on the central nervous system, with studies showing that it can act as a sedative and anxiolytic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dichloro-N-isobutylbenzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 3,4-dichloro-N-isobutylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects, making it a versatile tool in many different areas of research. However, one limitation of using 3,4-dichloro-N-isobutylbenzenesulfonamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3,4-dichloro-N-isobutylbenzenesulfonamide. One area of interest is the development of new antibiotics and antifungal drugs based on the structure of 3,4-dichloro-N-isobutylbenzenesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dichloro-N-isobutylbenzenesulfonamide and its effects on different biological systems. Finally, 3,4-dichloro-N-isobutylbenzenesulfonamide may have potential applications in the treatment of neurological disorders, and further research is needed to explore this possibility.
Conclusion:
In conclusion, 3,4-dichloro-N-isobutylbenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research. Its synthesis method is well-established, and it has been found to have a variety of biochemical and physiological effects. While its mechanism of action is not fully understood, 3,4-dichloro-N-isobutylbenzenesulfonamide has potential applications in the development of new antibiotics and antifungal drugs, as well as in the treatment of neurological disorders. Further research is needed to fully understand the effects of 3,4-dichloro-N-isobutylbenzenesulfonamide and its potential applications in different areas of research.
Synthesemethoden
The synthesis of 3,4-dichloro-N-isobutylbenzenesulfonamide involves the reaction of 3,4-dichloronitrobenzene with isobutylamine in the presence of a sulfonating agent. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of 3,4-dichloro-N-isobutylbenzenesulfonamide for scientific research.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-isobutylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the effects of sulfonamide compounds on biological systems. 3,4-dichloro-N-isobutylbenzenesulfonamide has been found to have antibacterial and antifungal properties, making it useful in the development of new antibiotics and antifungal drugs. Additionally, 3,4-dichloro-N-isobutylbenzenesulfonamide has been used in the study of enzyme inhibition and as a tool for identifying the binding sites of certain enzymes.
Eigenschaften
Produktname |
3,4-dichloro-N-isobutylbenzenesulfonamide |
|---|---|
Molekularformel |
C10H13Cl2NO2S |
Molekulargewicht |
282.19 g/mol |
IUPAC-Name |
3,4-dichloro-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-7(2)6-13-16(14,15)8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 |
InChI-Schlüssel |
UWMXYEHZYFRSQS-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)







